molecular formula C11H7ClF3N5O3 B11494792 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B11494792
M. Wt: 349.65 g/mol
InChI Key: SFQFSEDNTMDZPH-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound that features a combination of chloro, trifluoromethyl, nitro, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl bromoacetate to form an ester, which is subsequently converted to the corresponding acetamide through a reaction with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted phenyl derivatives .

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of the nitro group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C11H7ClF3N5O3

Molecular Weight

349.65 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C11H7ClF3N5O3/c12-8-2-1-6(3-7(8)11(13,14)15)17-9(21)4-19-5-16-10(18-19)20(22)23/h1-3,5H,4H2,(H,17,21)

InChI Key

SFQFSEDNTMDZPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C(F)(F)F)Cl

Origin of Product

United States

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